2,5-Dimethoxy-3,6-diphenoxycyclohexa-2,5-diene-1,4-dione
Description
2,5-Dimethoxy-3,6-diphenoxycyclohexa-2,5-diene-1,4-dione is an organic compound that belongs to the class of quinones. . This compound is characterized by its unique structure, which includes two methoxy groups and two phenoxy groups attached to a cyclohexa-2,5-diene-1,4-dione core.
Properties
IUPAC Name |
2,5-dimethoxy-3,6-diphenoxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-23-17-15(21)20(26-14-11-7-4-8-12-14)18(24-2)16(22)19(17)25-13-9-5-3-6-10-13/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEPIAKEGAAZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C(=C(C1=O)OC2=CC=CC=C2)OC)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-3,6-diphenoxycyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,5-dimethoxy-1,4-benzoquinone with phenol derivatives under specific conditions. One common method includes the use of a base catalyst, such as sodium hydroxide, in an organic solvent like methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-3,6-diphenoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of benzoquinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,5-Dimethoxy-3,6-diphenoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic effects on cancer cells.
Medicine: Investigated for its role in developing new anticancer drugs.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-3,6-diphenoxycyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce apoptosis in cancer cells by activating caspases and causing DNA damage. The compound’s quinone structure allows it to participate in redox cycling, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxy-3,6-diphenylcyclohexa-2,5-diene-1,4-dione
- 2,6-Dimethoxy-1,4-benzoquinone
- 2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-Dimethoxy-3,6-diphenoxycyclohexa-2,5-diene-1,4-dione is unique due to its dual methoxy and phenoxy substituents, which enhance its stability and reactivity. This structural uniqueness makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
